BenchChemオンラインストアへようこそ!

methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Drug Design Prodrug Strategy ADME Optimization

Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 568544-00-3) is a synthetic quinoxaline derivative with molecular formula C19H17ClN2O3 and molecular weight 356.80 g/mol. It features a 3,4-dihydroquinoxalin-2-one core bearing a 7-chloro substituent, an N4-benzyl group, and a methyl propanoate side chain at C2.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
CAS No. 568544-00-3
Cat. No. B6143527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
CAS568544-00-3
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C19H17ClN2O3/c1-25-18(23)10-8-15-19(24)22(12-13-5-3-2-4-6-13)17-9-7-14(20)11-16(17)21-15/h2-7,9,11H,8,10,12H2,1H3
InChIKeyVXBLZBWPLSSLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 568544-00-3): Chemical Identity and Procurement Baseline


Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 568544-00-3) is a synthetic quinoxaline derivative with molecular formula C19H17ClN2O3 and molecular weight 356.80 g/mol [1]. It features a 3,4-dihydroquinoxalin-2-one core bearing a 7-chloro substituent, an N4-benzyl group, and a methyl propanoate side chain at C2. The compound is catalogued as a versatile small-molecule scaffold by multiple international chemical suppliers, with typical commercial purity ranging from 95% to 98% . Its computed physicochemical profile includes XLogP3-AA of 2.8, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1], placing it in a favorable property space for cell permeability and further medicinal chemistry derivatization. The compound is structurally positioned within the broader quinoxaline family, a privileged scaffold extensively explored for kinase inhibition, antiproliferative activity, and NMDA receptor antagonism [2].

Why Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate Cannot Be Casually Replaced by In-Class Analogs


Quinoxaline-based compounds bearing a propanoate side chain at C2 constitute a structurally diverse class where subtle modifications to the N4 and C7 positions profoundly alter target engagement, cellular potency, and pharmacokinetic behavior. The 7-chloro substituent present in this compound is not inert filler; in the quinoxalinepropanoic acid scaffold, 7-chloro substitution modulates electronic density across the heterocyclic core, directly influencing binding affinity at biological targets such as NMDA receptors and kinases [1]. The N4-benzyl group serves as a critical pharmacophoric element that can function as a DNA intercalation switch, a feature not recapitulated by N4-alkyl or N4-allyl analogs [2]. Furthermore, the methyl ester terminus differentiates this compound from its free carboxylic acid counterpart (CAS 568543-95-3): the ester lacks a hydrogen bond donor, increasing calculated membrane permeability, and serves as a masked carboxylate that can be selectively unmasked for target engagement or conjugated to amines, hydrazines, or alcohols for library synthesis—a reactivity profile the free acid cannot directly provide without additional protection-deprotection steps [3]. Generic substitution with des-chloro, des-benzyl, or free-acid analogs therefore risks loss of target affinity, altered cellular penetration, and forfeiture of the synthetic versatility inherent in the methyl ester handle.

Quantitative Differentiation Evidence: Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate vs. Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Physicochemical Differentiation and Prodrug-Relevant Permeability Advantage

The methyl ester (target compound) exhibits a computed XLogP3-AA of 2.8 and zero hydrogen bond donors (HBD = 0), whereas the corresponding free acid analog, 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 568543-95-3), has an HBD count of 1 and a significantly lower predicted logP owing to the ionizable carboxyl group [1]. This difference in HBD count is critical: compounds with HBD = 0 generally exhibit enhanced passive membrane permeability compared to HBD ≥ 1 analogs. The experimentally measured aqueous solubility of the target compound at pH 7.4 is 1.4 µg/mL [1], a value that balances solubility-limited absorption with adequate membrane partitioning. The free acid, by contrast, would be expected to exhibit higher aqueous solubility but lower passive permeability due to its ionized state at physiological pH [2]. For cell-based assays and in vivo studies where intracellular target engagement is required, the methyl ester can serve as a membrane-permeable prodrug that is hydrolyzed intracellularly by esterases to release the active free acid.

Drug Design Prodrug Strategy ADME Optimization

7-Chloro Substituent: Pharmacophoric Significance vs. Des-Chloro Quinoxaline Analog

Within the quinoxalinepropanoic acid scaffold, the 7-chloro substituent is a pharmacophorically significant modification. In a systematic study of alpha-amino-3-(phosphonoalkyl)-2-quinoxalinepropanoic acids as competitive NMDA antagonists, the 7-chloro analog (alpha-amino-7-chloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid) demonstrated an ED50 of 1.1 mg/kg ip in the NMDA lethality model, whereas the des-chloro parent compound and 6-chloro regioisomer displayed differing potency profiles, establishing that both the presence and position of chlorine substitution modulate in vivo efficacy [1]. While this specific study evaluated phosphonomethyl rather than propanoate esters, the pharmacophoric contribution of 7-chloro within the quinoxaline core is transferrable class-level knowledge. The electron-withdrawing chlorine atom reduces the electron density of the aromatic ring, potentially strengthening pi-stacking interactions with aromatic residues in target binding pockets and modulating the pKa of the adjacent oxo group, thereby influencing tautomeric equilibrium and target recognition [2].

Medicinal Chemistry Structure-Activity Relationship Quinoxaline SAR

Free Acid Analog (CAS 568543-95-3) Screening Activity Profile: Multi-Target Engagement Baseline

The free carboxylic acid analog (CAS 568543-95-3) has been evaluated in multiple high-throughput screening assays, revealing a multi-target bioactivity profile. At a concentration of 9.3 µM, the free acid activated the mu-type opioid receptor (MOR-1) with a reported activity value of 4.41 . At 6.95 µM, it inhibited ADAM17 (TACE) with an activity value of 1.23 . At 3 µM, it modulated the muscarinic acetylcholine receptor M1 with an activity score of -1.07 . In a HepG2 cytotoxicity counterscreen, the compound showed no significant cytotoxicity at the tested concentrations, with %Activity at 20 µM values clustering near baseline (~161-268 across replicates, where the assay mean high was 2513.83 and mean low was 205.22), indicating a B Score of approximately -7.6 . These data establish a baseline polypharmacology profile for the free acid scaffold. The methyl ester (target compound) is expected to exhibit a differentiated bioactivity profile due to altered cell permeability and esterase-dependent intracellular metabolism to the free acid, potentially shifting the apparent potency and selectivity pattern in cell-based versus biochemical assays [1].

High-Throughput Screening Polypharmacology Quinoxaline Target Engagement

Synthetic Versatility: Methyl Ester as a Privileged Intermediate for Library Synthesis vs. Terminal Analogs

The methyl ester functionality distinguishes this compound as a synthetic hub for derivatization. The ester can be directly converted to amides (via aminolysis with primary or secondary amines), hydrazides (via hydrazinolysis), carboxylic acids (via hydrolysis), or reduced to the corresponding alcohol. This versatility has been explicitly demonstrated in the closely related quinoxalinepropanoate series: Abubshait (2025) used methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate as the key starting material, converting it via O-benzylation to the 3-benzyloxy intermediate, then to the hydrazide, and finally to a library of eleven N-alkyl propanamides via azide coupling [1]. The resulting library yielded compound 6k with IC50 values of 12.17 ± 0.9 µM (HeLa), 9.46 ± 0.7 µM (HCT-116), 10.88 ± 0.8 µM (PC-3), and 6.93 ± 0.4 µM (MCF-7), comparable to doxorubicin (IC50 8.87, 5.57, 5.23, and 4.17 µM respectively) and operating through a novel HDAC6 Zf-UBD binding mechanism [1]. The target compound, possessing the analogous methyl ester handle combined with the pre-installed 7-chloro and N4-benzyl substituents, enables direct access to a distinct region of chemical space not readily accessible from the des-chloro or des-benzyl ester intermediates. The free acid analog (CAS 568543-95-3) requires activation (e.g., with coupling reagents) for amide or hydrazide formation, adding a synthetic step and potential yield loss compared to direct aminolysis of the methyl ester [2].

Combinatorial Chemistry Chemical Biology Building Block Utility

Computed Drug-Likeness Profile: Multiparameter Differentiation from Closely Related Quinoxaline Esters

The target compound's computed physicochemical profile—Molecular Weight 356.80, XLogP3-AA 2.8, HBD 0, HBA 4, Rotatable Bonds 6—positions it within favorable drug-like space by multiple criteria [1]. It satisfies all four Lipinski Rule-of-Five parameters (MW ≤ 500, HBD ≤ 5, HBA ≤ 10, LogP ≤ 5) and has a rotatable bond count of 6, which is below the commonly applied threshold of ≤10 for favorable oral bioavailability [2]. In comparison to the 3-benzyloxyquinoxaline scaffold used in the Abubshait series (which introduces an additional ether oxygen and increases HBA count), the target compound has a more compact polar surface area and lower HBA count, factors that correlate with improved blood-brain barrier penetration [3]. This distinct physicochemical signature means that the target compound should not be assumed interchangeable with 3-benzyloxy or 3-allyloxy analogs in CNS-targeted screening campaigns, where the additional hydrogen bond acceptor in the latter scaffolds may limit brain exposure.

Drug-Likeness Lead Optimization Computational ADME

N4-Benzyl Substituent: DNA Intercalation Switch Function vs. N4-Allyl and N4-Pentyl Analogs

The N4-benzyl group in quinoxaline-based scaffolds is not merely a hydrophobic anchor; it has been demonstrated to act as a DNA intercalation switch. Mahata et al. (2016) showed that in a quinoxaline-based scaffold, the benzyl moiety undergoes a conformational rearrangement that enables insertion between DNA base pairs, triggering intercalation [1]. This property is structurally specific: N4-allyl or N4-pentyl analogs (such as those explored in N-allyl quinoxalinecarboxamide antiproliferative series [2]) lack the planar aromatic surface required for DNA intercalation and instead rely on alternative mechanisms (e.g., topoisomerase inhibition or HDAC6 Zf-UBD binding). The intercalation switch property provides a dual mechanism of action potential: the compound can engage protein targets (kinases, HDACs) while also directly interacting with DNA, a feature that may be advantageous in cancer indications where both epigenetic modulation and DNA damage responses are therapeutically relevant. For researchers screening against DNA-dependent processes (transcription, replication), the N4-benzyl compound is mechanistically distinct from N4-alkyl alternatives and cannot be replaced without potentially losing the DNA intercalation component of the activity profile.

DNA Intercalation Epigenetic Targeting Quinoxaline Pharmacology

Optimal Research and Procurement Application Scenarios for Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate


Focused Quinoxaline Library Synthesis for Antiproliferative SAR

Medicinal chemistry teams constructing focused libraries of quinoxaline-based antiproliferative agents should prioritize this compound as a key intermediate. The pre-installed 7-chloro and N4-benzyl substituents provide immediate access to a distinct SAR region, while the methyl ester enables single-step conversion to diverse amide and hydrazide libraries via aminolysis or hydrazinolysis, as validated by the Abubshait (2025) synthetic route that generated 11 derivatives with IC50 values as low as 6.93 µM against MCF-7 cells [1]. The 7-chloro substituent has established pharmacophoric significance in quinoxaline SAR, with ED50 values of 1.1 mg/kg ip demonstrated in NMDA receptor antagonism models for the 7-chloro quinoxalinepropanoic acid chemotype [2].

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

With zero hydrogen bond donors, XLogP3-AA of 2.8, and only 4 hydrogen bond acceptors [1], this compound occupies physicochemical property space that is predictive of blood-brain barrier penetration. CNS drug discovery programs targeting kinases, HDACs, or DNA-interactive mechanisms in glioblastoma, medulloblastoma, or neurodegenerative diseases should select this scaffold over benzyloxy-substituted analogs (which carry an additional HBA that reduces CNS penetration probability [2]). The methyl ester can serve as a permeability-enhancing prodrug, with intracellular esterase cleavage liberating the active free acid at the site of action.

DNA-Damage Response and Epigenetic Targeting Screens Requiring Bimodal Mechanism

The N4-benzyl group has been demonstrated to function as a DNA intercalation switch in quinoxaline scaffolds [1], providing a dual mechanism of action: protein target engagement (e.g., HDAC6 Zf-UBD binding [2]) combined with direct DNA intercalation. Screening campaigns targeting DNA repair pathways, topoisomerase-mediated processes, or epigenetic modulation should utilize this compound in preference to N4-allyl or N4-pentyl analogs, which lack the planar aromatic surface required for intercalation and may produce false-negative results in DNA-dependent assay formats.

Multi-Target Polypharmacology Screening Informed by Free Acid Baseline

The free acid analog (CAS 568543-95-3) has demonstrated measurable activity against mu opioid receptor (activation at 9.3 µM), ADAM17 (inhibition at 6.95 µM), and muscarinic M1 receptor (modulation at 3 µM), with no significant HepG2 cytotoxicity at 20 µM [1]. Researchers conducting polypharmacology screens or phenotypic assays can employ the methyl ester as a cell-permeable analog that releases the active free acid intracellularly, potentially shifting the apparent potency and selectivity profile relative to direct free acid application. This compound pair (ester + acid) enables experimental dissection of permeability-dependent vs. target-intrinsic pharmacology effects.

Quote Request

Request a Quote for methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.